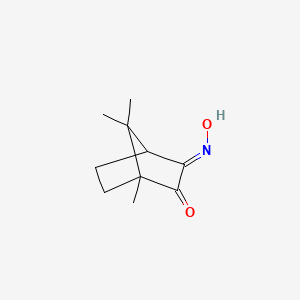
(1R,4S)-Camphorquinone Monooxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4S)-Camphorquinone Monooxime is a chiral compound derived from camphorquinone, a bicyclic monoterpene ketone. This compound is known for its unique structural properties and has been studied for various applications in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (1R,4S)-Camphorquinone Monooxime typically involves the oximation of camphorquinone. One common method includes the reaction of camphorquinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the desired monooxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(1R,4S)-Camphorquinone Monooxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
科学的研究の応用
Chemistry
(1R,4S)-Camphorquinone Monooxime is used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine
The compound’s derivatives are explored for their pharmacological properties, including potential antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of polymers and as a photoinitiator in the polymerization of dental resins.
作用機序
The mechanism of action of (1R,4S)-Camphorquinone Monooxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s chiral nature also allows it to interact stereospecifically with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Camphorquinone: The parent compound, used as a photoinitiator in dental materials.
Camphorquinone Dioxime: Another derivative with different reactivity and applications.
Isoborneol: A related monoterpene with distinct chemical properties.
Uniqueness
(1R,4S)-Camphorquinone Monooxime is unique due to its specific chiral configuration and the presence of the oxime functional group. This combination imparts distinct reactivity and interaction profiles, making it valuable in various scientific and industrial applications.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7+ |
InChIキー |
YRNPDSREMSMKIY-YRNVUSSQSA-N |
異性体SMILES |
CC1(C\2CCC1(C(=O)/C2=N/O)C)C |
正規SMILES |
CC1(C2CCC1(C(=O)C2=NO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



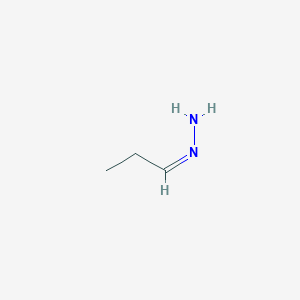
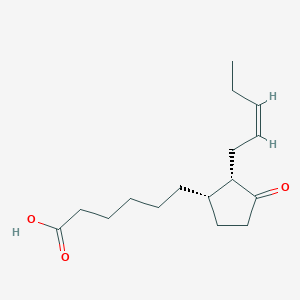
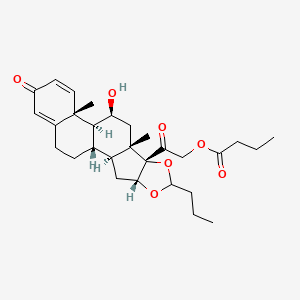
![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)

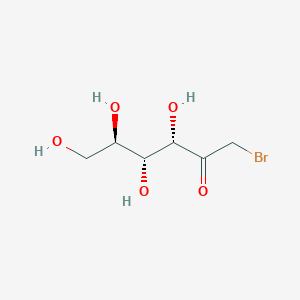

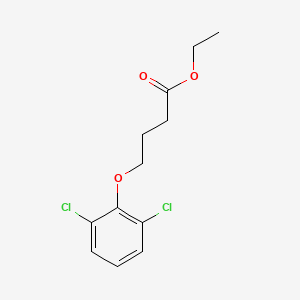

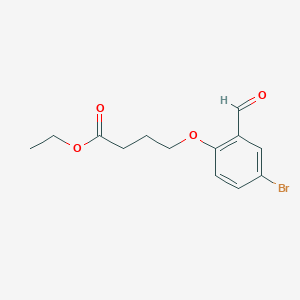
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride](/img/structure/B13425045.png)
![7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione](/img/structure/B13425049.png)
![[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine](/img/structure/B13425059.png)
